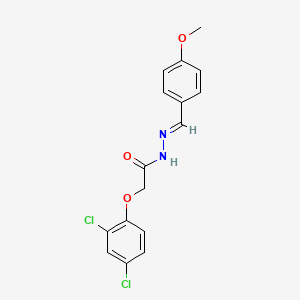

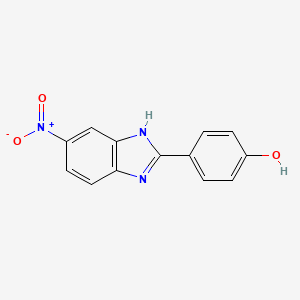

![molecular formula C19H17NO3S2 B11709052 (5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)

(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-3-(4-Ethoxyphenyl)-5-[(4-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on ist eine synthetische organische Verbindung, die zur Klasse der Thiazolidinone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Ethoxyphenylgruppe, eine Methoxyphenylgruppe und einen Thiazolidinonkern umfasst. Thiazolidinone sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-3-(4-Ethoxyphenyl)-5-[(4-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet typischerweise die Kondensation von 4-Ethoxybenzaldehyd und 4-Methoxybenzaldehyd mit Thiosemicarbazid unter sauren Bedingungen. Die Reaktion verläuft über die Bildung eines Schiff-Base-Zwischenprodukts, das dann zum Thiazolidinonring cyclisiert. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Essigsäure, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Produktion sicherzustellen. Die Verwendung von hochreinen Reagenzien und strenge Qualitätskontrollmaßnahmen sind unerlässlich, um die gewünschten Produktspezifikationen zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5E)-3-(4-Ethoxyphenyl)-5-[(4-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Thiazolidinonring in einen Thiazolidinring umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten und verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Brom oder Chlorierungsmittel können für Halogenierungsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiazolidinderivate.

Substitution: Halogenierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

(5E)-3-(4-Ethoxyphenyl)-5-[(4-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf sein Potenzial als antimikrobielles und antifungizides Mittel untersucht.

Medizin: Auf seine entzündungshemmenden und krebshemmenden Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (5E)-3-(4-Ethoxyphenyl)-5-[(4-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann spezifische Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Zum Beispiel kann ihre antimikrobielle Aktivität aus der Hemmung der bakteriellen Zellwandsynthese oder der Störung der Membranintegrität resultieren. Die entzündungshemmenden Wirkungen könnten auf die Hemmung von proinflammatorischen Zytokinen oder Enzymen wie Cyclooxygenase zurückzuführen sein.

Wirkmechanismus

The mechanism of action of (5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5E)-3-(4-Ethoxyphenyl)-5-[(4-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on: ist anderen Thiazolidinonderivaten ähnlich, wie z. B.:

Einzigartigkeit

Die Einzigartigkeit von (5E)-3-(4-Ethoxyphenyl)-5-[(4-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on liegt in seinem spezifischen Substitutionsschema an den aromatischen Ringen, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Das Vorhandensein von sowohl Ethoxy- als auch Methoxygruppen kann seine Löslichkeit und Interaktion mit biologischen Zielstrukturen im Vergleich zu anderen Thiazolidinonderivaten verbessern.

Eigenschaften

Molekularformel |

C19H17NO3S2 |

|---|---|

Molekulargewicht |

371.5 g/mol |

IUPAC-Name |

(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H17NO3S2/c1-3-23-16-10-6-14(7-11-16)20-18(21)17(25-19(20)24)12-13-4-8-15(22-2)9-5-13/h4-12H,3H2,1-2H3/b17-12+ |

InChI-Schlüssel |

YZOAMOCEZGKPBH-SFQUDFHCSA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

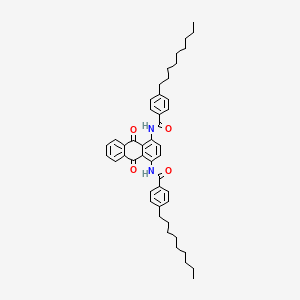

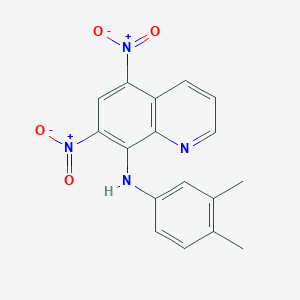

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

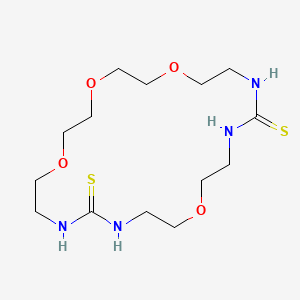

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

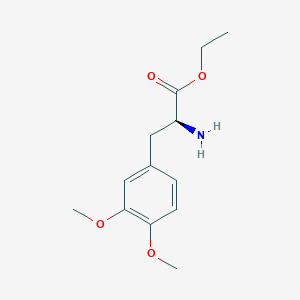

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)

![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)

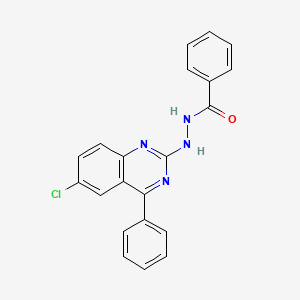

![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)